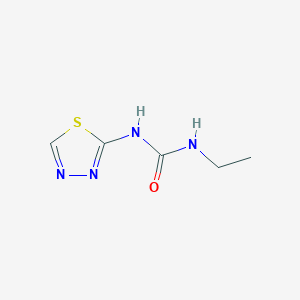
N-Ethyl-N'-1,3,4-thiadiazol-2-ylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea typically involves the cyclization of acylhydrazines with carboxylic acid equivalents in the presence of reagents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent . Another common method involves the reaction of thiosemicarbazide with various aromatic acids in concentrated sulfuric acid and ethanol to yield the desired thiadiazole derivative .
Industrial Production Methods
Industrial production methods for N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Mecanismo De Acción
The mechanism of action of N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to the presence of the thiadiazole ring, which can interact with enzymes, receptors, and other biomolecules. For example, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole structure with similar biological activities.
N-Ethyl-1,3,4-thiadiazol-2-amine: A related compound with similar chemical properties and applications.
5-Phenyl-1,3,4-thiadiazol-2-amine: Another thiadiazole derivative with antimicrobial and antifungal activities.
Uniqueness
N-Ethyl-N’-1,3,4-thiadiazol-2-ylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl and urea groups contribute to its solubility, stability, and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
63347-97-7 |
|---|---|
Fórmula molecular |
C5H8N4OS |
Peso molecular |
172.21 g/mol |
Nombre IUPAC |
1-ethyl-3-(1,3,4-thiadiazol-2-yl)urea |
InChI |
InChI=1S/C5H8N4OS/c1-2-6-4(10)8-5-9-7-3-11-5/h3H,2H2,1H3,(H2,6,8,9,10) |
Clave InChI |
ZPTTYODWXOJMOX-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=NN=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanesulfonamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14500478.png)

![3-[Phenyl(phenylsulfanyl)amino]propanenitrile](/img/structure/B14500496.png)

![[3-(Methoxymethyl)-2-methylpyridin-4-yl]methanol](/img/structure/B14500513.png)
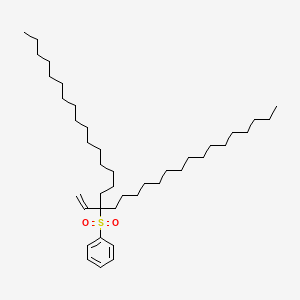

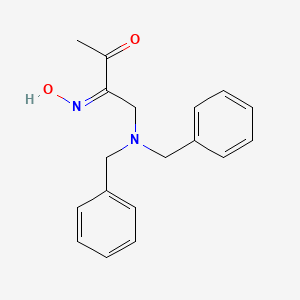
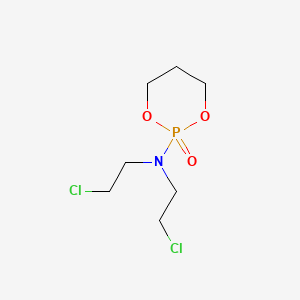
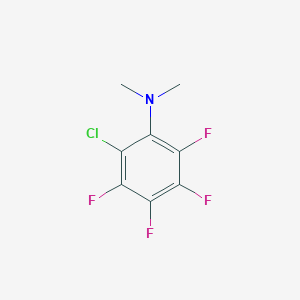
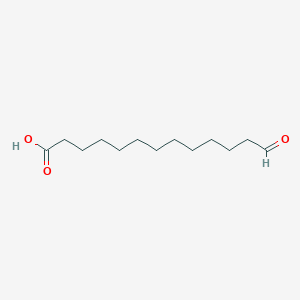
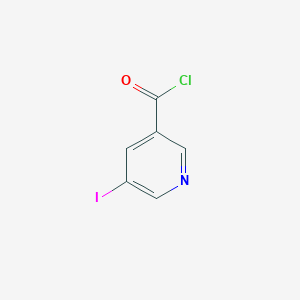
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
